LogP and TPSA Differentiation from Common Analogs
The measured LogP (0.597) and TPSA (52.32 Ų) of 5-amino-5-ethyl-4-methyl-2H-pyran-6-one place it in a more polar, hydrogen-bond-capable region of chemical space compared with unsubstituted dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1; TPSA ~26.3 Ų, no HBD) and 6-methyl-dihydro-2H-pyran-3(4H)-one (TPSA ~35.5 Ų, no HBD) . For procurement, these values predict superior aqueous solubility and distinct chromatographic retention, enabling simpler purification and formulation screening relative to less functionalized pyranone scaffolds.
| Evidence Dimension | Predicted LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.597; TPSA = 52.32 Ų; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1): TPSA ~26.3 Ų, HBD = 0, HBA = 2; 6-Methyl-dihydro-2H-pyran-3(4H)-one (CAS 43152-89-2): TPSA ~35.5 Ų, HBD = 0, HBA = 2 |
| Quantified Difference | TPSA increase of +26.0 Ų vs. parent dihydropyranone; +1 HBD and +1 HBA vs. both comparators |
| Conditions | In silico prediction; TPSA calculated via fragment-based method (Leyan datasheet) |
Why This Matters
The significant TPSA and HBD increase translates to predictable aqueous solubility and chromatographic behavior, critical for high-throughput purification and bioassay reproducibility in drug discovery.
